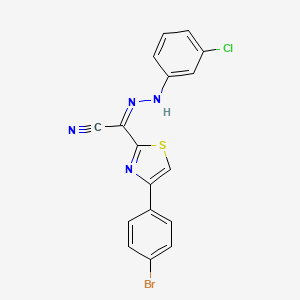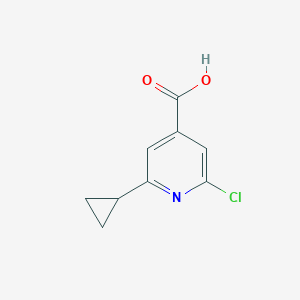
(3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H14N6O3 and its molecular weight is 362.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les chercheurs ont exploré le potentiel antibactérien de ce composé en raison de ses divers cycles hétérocycliques. En ciblant les enzymes bactériennes ou les membranes cellulaires, il peut inhiber la croissance bactérienne et offrir une nouvelle approche pour lutter contre les infections .
- La complexité structurale du composé suggère une activité antitumorale potentielle. Des recherches sur ses effets sur les lignées cellulaires cancéreuses pourraient révéler des pistes prometteuses pour le développement de médicaments .
- La présence de cycles furane et pyrazole suggère des propriétés antioxydantes. Des études ont examiné sa capacité à piéger les radicaux libres et à protéger les cellules des dommages oxydatifs .
- Le cycle oxadiazole est associé à des effets anti-inflammatoires. Les chercheurs ont exploré si ce composé peut moduler les voies inflammatoires, le rendant pertinent pour des affections comme l'arthrite ou les maladies auto-immunes .
- Compte tenu du besoin urgent d'agents antiviraux efficaces, des recherches ont exploré si ce composé présente des effets inhibiteurs contre la réplication virale. Sa structure unique peut offrir des avantages par rapport aux médicaments antiviraux existants .
- Le cycle azétidinone du composé a été lié à des propriétés antidiabétiques. Les chercheurs ont étudié son impact sur le métabolisme du glucose, la sensibilité à l'insuline et les voies associées .
Activité Antibactérienne
Propriétés Antitumorales
Effets Antioxydants
Potentiel Anti-inflammatoire
Activité Antivirale
Troubles Métaboliques et Diabète
Mécanisme D'action
Target of action
The compound (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone contains several functional groups that are commonly found in bioactive molecules. For instance, the pyrazole and oxadiazole rings are often found in compounds with various biological activities . .
Biochemical pathways
Again, without specific studies, it’s hard to predict the exact biochemical pathways that this compound might affect. Compounds with similar functional groups have been found to affect a wide range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. For instance, the furan ring in the compound might enhance its lipophilicity, potentially affecting its absorption and distribution .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the stability of the furan ring in the compound might be affected by acidic or basic conditions .
Propriétés
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-3-yl]-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3/c25-18(14-8-13(21-22-14)15-5-3-7-26-15)24-9-11(10-24)17-20-16(23-27-17)12-4-1-2-6-19-12/h1-8,11H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIGTHMDERFDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NNC(=C2)C3=CC=CO3)C4=NC(=NO4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2520095.png)

![6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2520101.png)
![N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2520102.png)

![6-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2520104.png)

![2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2520110.png)


![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2520113.png)


